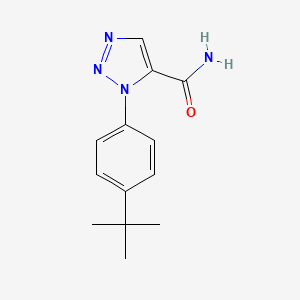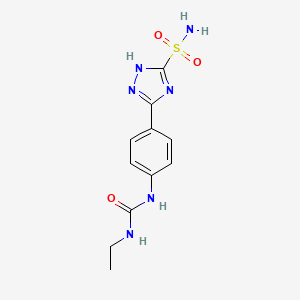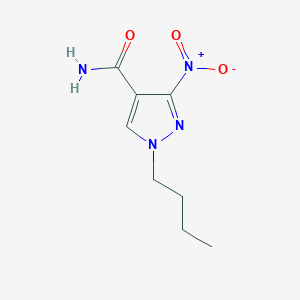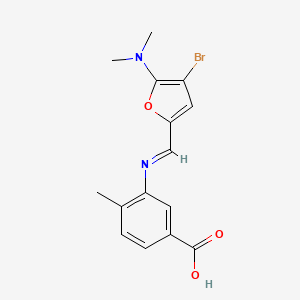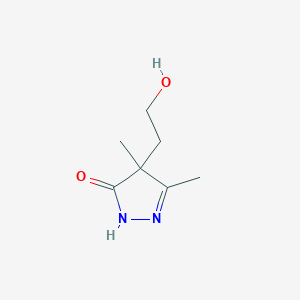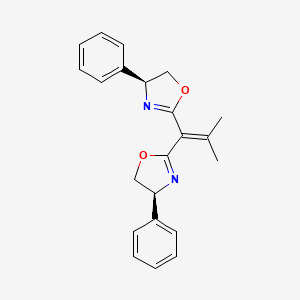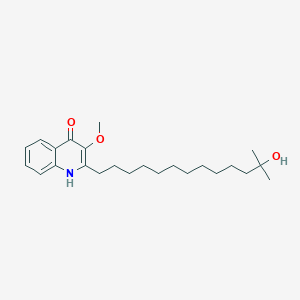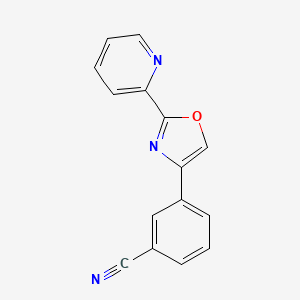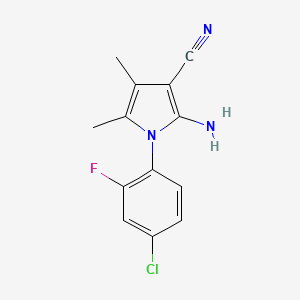
Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a carboxylate group, and an oxopropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can be achieved through several methods. One common approach involves the reaction of pyrrole with methyl acrylate in the presence of a base, followed by oxidation to introduce the oxopropyl group. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles like halogens or nitronium ions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets and pathways. The oxopropyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrole derivatives with oxopropyl or carboxylate groups, such as:
- Methyl 2-(2-oxopropyl)pyrrole-1-carboxylate
- Ethyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Methyl 2-(2-oxopropyl)-1H-pyrrole-1-carboxylate
Uniqueness
Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxopropyl and carboxylate groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
methyl 2-(2-oxopropyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-7(11)6-8-4-3-5-10(8)9(12)13-2/h3-4,8H,5-6H2,1-2H3 |
InChIキー |
YTPOBPZFNLWDIL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1C=CCN1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
